(2S)-2-amino(3,4-13C2)butanedioic acid
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Overview
Description
(2S)-2-amino(3,4-13C2)butanedioic acid is a labeled variant of aspartic acid, where the carbon atoms at positions 3 and 4 are isotopically labeled with carbon-13. Aspartic acid is a non-essential amino acid that plays a crucial role in the biosynthesis of proteins. The isotopic labeling allows for detailed studies in metabolic pathways and protein structure analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino(3,4-13C2)butanedioic acid typically involves the incorporation of carbon-13 labeled precursors into the aspartic acid synthesis pathway. One common method is the Strecker synthesis, which involves the reaction of an aldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis. The carbon-13 labeled aldehyde is used to ensure the incorporation of the isotope at the desired positions.
Industrial Production Methods
Industrial production of isotopically labeled compounds like this compound often involves large-scale fermentation processes using microorganisms that can incorporate the labeled carbon source into their metabolic pathways. This method is cost-effective and allows for the production of large quantities of the labeled compound.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino(3,4-13C2)butanedioic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form oxaloacetate.
Reduction: It can be reduced to form aspartate semialdehyde.
Substitution: It can participate in transamination reactions to form other amino acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Transamination reactions typically require aminotransferase enzymes and a suitable amino group donor.
Major Products
Oxidation: Oxaloacetate
Reduction: Aspartate semialdehyde
Substitution: Various amino acids depending on the amino group donor
Scientific Research Applications
(2S)-2-amino(3,4-13C2)butanedioic acid is widely used in scientific research due to its isotopic labeling. Some applications include:
Chemistry: Used in NMR spectroscopy to study the structure and dynamics of proteins and peptides.
Biology: Helps in tracing metabolic pathways and understanding enzyme mechanisms.
Medicine: Used in metabolic studies to understand disease mechanisms and drug metabolism.
Industry: Employed in the production of labeled pharmaceuticals and as a tracer in environmental studies.
Mechanism of Action
The mechanism of action of (2S)-2-amino(3,4-13C2)butanedioic acid is similar to that of natural aspartic acid. It acts as a substrate for various enzymes involved in amino acid metabolism. The isotopic labeling does not significantly alter its biochemical properties but allows for detailed tracking and analysis in metabolic studies. The primary molecular targets include aminotransferases and dehydrogenases involved in the citric acid cycle and urea cycle.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino(3,4-13C2)succinic acid: Another isotopically labeled amino acid used in metabolic studies.
(2S)-2-amino(3,4-13C2)glutamic acid: Used in similar applications for studying protein structure and metabolism.
Uniqueness
(2S)-2-amino(3,4-13C2)butanedioic acid is unique due to its specific labeling at the 3 and 4 carbon positions, which allows for precise studies of metabolic pathways involving aspartic acid. Its applications in NMR spectroscopy and metabolic tracing make it a valuable tool in both basic and applied research.
Properties
Molecular Formula |
C4H7NO4 |
---|---|
Molecular Weight |
135.09 g/mol |
IUPAC Name |
(2S)-2-amino(3,4-13C2)butanedioic acid |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i1+1,3+1 |
InChI Key |
CKLJMWTZIZZHCS-XYBBUYLHSA-N |
Isomeric SMILES |
[13CH2]([C@@H](C(=O)O)N)[13C](=O)O |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
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